Sigma-1 Affinity Gain from Five-Carbon Spacer
The five-methylene spacer in (R)-1-(3-Chlorophenyl)pentan-1-amine is a critical pharmacophoric element for sigma receptor binding. In a landmark study by Glennon et al. (1991), lengthening the alkyl spacer between the terminal amine and the phenyl ring from one to five methylene units increased sigma receptor affinity by approximately 19-fold, achieving a Ki of 6.3 nM for the pentyl homolog . This class-level SAR strongly suggests that the target compound will exhibit high sigma-1 affinity compared to shorter-chain analogs like 2-(3-chlorophenyl)ethylamine, for which no high-affinity sigma binding data are reported. Direct analytical data for the specific (R)-1-(3-Chlorophenyl)pentan-1-amine molecule at the sigma-1 receptor are not publicly available. The binding affinity of 6.3 nM is cited for the structurally related 5-phenylpentylamine derivative (compound 15 in the publication), providing a quantitative benchmark for compounds possessing the optimal five-carbon spacer . The presence of the meta-chloro substituent, based on the broader sigma-1 pharmacophore model, is expected to confer additional binding interactions within the hydrophobic accessory pocket of the receptor .
| Evidence Dimension | Sigma-1 receptor binding affinity as a function of alkyl chain spacer length |
|---|---|
| Target Compound Data | Predicted high sigma-1 affinity; structural homolog with 5-methylene spacer has Ki = 6.3 nM |
| Comparator Or Baseline | Shorter-chain analog (1-methylene spacer): Ki = 117 nM; 4-methylene spacer: Ki = 48 nM (for related N-substituted series) ; 2-(3-Chlorophenyl)ethylamine (2-methylene spacer): No reported high-affinity sigma binding |
| Quantified Difference | Approximately 19-fold affinity increase from one to five methylene units |
| Conditions | Sigma-1 receptor binding assay using [3H]-(+)-pentazocine displacement in guinea pig brain membrane preparations; Ki values derived from competitive binding experiments . Note: The Ki of 6.3 nM corresponds to a structurally related N-substituted phenylalkylamine, not the exact target compound. |
Why This Matters
The five-carbon spacer is a validated determinant of sigma-1 receptor affinity within the phenylalkylamine class, providing a structural rationale for selecting this specific compound over shorter-chain analogs when investigating sigma-mediated pathways.
- [1] Glennon, R. A., Smith, J. D., Ismaiel, A. M., el-Ashmawy, M., Battaglia, G., & Fischer, J. B. (1991). Identification and exploitation of the sigma-opiate pharmacophore. Journal of Medicinal Chemistry, 34(3), 1094–1098. View Source
- [2] Glennon, R. A., Ablordeppey, S. Y., Ismaiel, A. M., el-Ashmawy, M. B., Fischer, J. B., & Howie, K. B. (1994). Structural features important for sigma 1 receptor binding. Journal of Medicinal Chemistry, 37(8), 1214–1219. View Source
